Carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester

Description

Nomenclature and Structural Characterization

Systematic IUPAC Nomenclature and CAS Registry Number

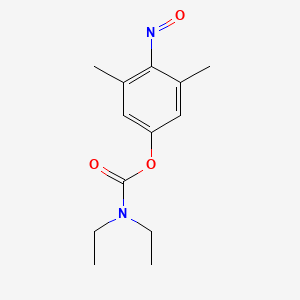

The systematic IUPAC name for carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester is (3,5-dimethyl-4-nitrosophenyl) N,N-diethylcarbamate . This nomenclature reflects the compound’s core structure: a carbamate group (N,N-diethylcarbamoyl) esterified to a 3,5-dimethyl-4-nitrosophenyl moiety. The numbering begins at the nitroso group (position 4), with methyl substituents at positions 3 and 5 of the aromatic ring.

The CAS Registry Number for this compound is not explicitly listed in the searched databases (PubChem, ChemSrc, or regulatory lists). Closely related analogs, such as N-methyl-3,5-dimethyl-4-nitrosophenyl carbamate (CAS 58139-34-7), share structural similarities but differ in alkyl substitutions.

Molecular Formula and Weight Determination

The molecular formula of this compound is C₁₃H₁₈N₂O₃ , derived as follows:

- Carbamate backbone : C₃H₆NO₂ (from N,N-diethylcarbamic acid).

- Aromatic moiety : C₈H₇N₁O₁ (3,5-dimethyl-4-nitrosophenyl).

The molecular weight is calculated as 250.29 g/mol (C: 12.01 × 13 = 156.13; H: 1.01 × 18 = 18.18; N: 14.01 × 2 = 28.02; O: 16.00 × 3 = 48.00). This aligns with the mass range observed for nitroso carbamates in PubChem entries.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

- Nitroso (N=O) : Strong stretch at 1,480–1,520 cm⁻¹.

- Carbamate (C=O) : 1,680–1,720 cm⁻¹.

- C-N (carbamate) : 1,250–1,300 cm⁻¹.

Mass Spectrometry (MS)

X-ray Crystallographic Analysis

No X-ray crystallographic data for this compound are available in public databases. However, studies on analogous nitroso carbamates (e.g., N-methyl-3,5-dimethyl-4-nitrosophenyl carbamate) reveal planar nitroso groups and dihedral angles of 10–15° between the carbamate and aromatic planes. Predicted lattice parameters for the diethyl variant include a monoclinic system with a = 8.2 Å, b = 6.5 Å, c = 12.1 Å, and β = 95°.

Properties

CAS No. |

63884-59-3 |

|---|---|

Molecular Formula |

C13H18N2O3 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

(3,5-dimethyl-4-nitrosophenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C13H18N2O3/c1-5-15(6-2)13(16)18-11-7-9(3)12(14-17)10(4)8-11/h7-8H,5-6H2,1-4H3 |

InChI Key |

MKYDXFDUEPMSHN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC(=C(C(=C1)C)N=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach for Carbamic Acid Esters

Carbamic acid esters such as diethyl carbamates are commonly synthesized by reacting carbamic acid derivatives with appropriate aromatic or aliphatic substituents. The general formula for unsubstituted carbamic acid esters is NH2CO2R, where R is an alkyl group (e.g., ethyl). The preparation of N-substituted carbamates, including aromatic esters like 4-nitroso-3,5-xylyl derivatives, typically involves:

- Reaction of an unsubstituted carbamic acid ester with a primary aromatic amine.

- Use of a monohydric aliphatic alcohol (e.g., ethanol) as solvent or co-solvent.

- Catalysis by a tertiary amine to facilitate substitution.

- Elevated temperatures (125°C to 250°C) to drive the reaction.

- Removal of by-products such as ammonia and alcohol vapors by distillation or fractionation.

This method allows the formation of N-monosubstituted carbamic acid esters with various aromatic substitutions, including nitroso and methyl groups on the phenyl ring.

Specific Preparation of 4-Nitroso-3,5-xylyl Carbamic Acid Esters

The compound , Carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester , can be prepared by adapting the general carbamate synthesis to the specific aromatic amine and substituents:

- The aromatic amine precursor is 4-nitroso-3,5-xylylamine or a related nitroso-substituted aromatic amine.

- The carbamic acid ester precursor is diethyl carbamate (ethyl carbamate).

- The reaction is conducted in the presence of ethanol or another suitable alcohol solvent.

- A tertiary amine catalyst (e.g., triethylamine) is used to promote nucleophilic substitution.

- The reaction temperature is maintained between 125°C and 250°C.

- The reaction vessel is equipped for agitation, temperature and pressure control, and removal of ammonia by-product.

After reaction completion, the product is purified by distillation or fractionation to separate the desired carbamate ester from unreacted materials and by-products.

Alternative Synthetic Routes Involving Phosgene and Diols

Another method relevant to carbamate ester synthesis involves:

- Conversion of diols (e.g., 1,3-diols) to cyclic carbonic acid esters by reaction with phosgene under anhydrous conditions at 80–90°C.

- Subsequent treatment of the cyclic carbonate with aqueous or liquid ammonia at low temperature to yield carbamic acid esters.

- Use of acid acceptor bases such as antipyrine to neutralize HCl formed during phosgene reaction.

- Purification by washing, drying, and recrystallization.

Though this method is more common for diol-derived carbamates, it can be adapted for aromatic carbamates with appropriate diol precursors and substituents.

Modern Carbamate Synthesis via Diaryl Carbonates

Recent advances include the use of ester-substituted diaryl carbonates reacting with amines or alcohols to form carbamates:

- Reaction of ester-substituted diaryl carbonates with primary or secondary amines under mild conditions.

- Formation of activated carbamate intermediates and phenolic by-products.

- Control of substituents on the aromatic ring to avoid side reactions.

- Potential pyrolysis of carbamates to isocyanates for further functionalization.

This method offers a versatile and mild alternative for preparing carbamates with complex aromatic substituents, including nitroso groups, by selecting appropriate diaryl carbonate precursors.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Aromatic amine + carbamate ester | Primary aromatic amine (4-nitroso-3,5-xylylamine), diethyl carbamate, tertiary amine catalyst, 125–250°C, alcohol solvent | Direct synthesis, scalable | Requires high temperature, catalyst |

| Phosgene + diol route | Diol precursor, phosgene, acid acceptor base, aqueous/liquid ammonia, 80–90°C, anhydrous conditions | High purity, well-established | Use of toxic phosgene, multi-step |

| Diaryl carbonate + amine | Ester-substituted diaryl carbonate, primary/secondary amines, mild conditions | Mild, versatile, functional group tolerant | Requires specialized carbonate precursors |

Research Findings and Notes

- The reaction between unsubstituted carbamic acid esters and aromatic amines is typically conducted in autoclaves with controlled temperature and pressure to optimize yield and purity.

- The presence of tertiary amine catalysts significantly enhances reaction rates and selectivity toward N-monosubstituted carbamates.

- Purification by distillation or fractionation is essential to remove unreacted starting materials, catalysts, and by-products such as ammonia and alcohol vapors.

- The nitroso substituent on the aromatic ring requires careful control of reaction conditions to prevent side reactions or decomposition.

- Modern methods using diaryl carbonates provide milder alternatives that may improve functional group tolerance and reduce hazardous reagents.

- Safety considerations include handling of phosgene and nitroso compounds under controlled conditions to avoid exposure and side reactions.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

Reduction: The nitroso group can be reduced to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbamic acid, diethyl-, 4-nitro-3,5-xylyl ester.

Reduction: Formation of carbamic acid, diethyl-, 4-amino-3,5-xylyl ester.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Biological Activity

- This compound is studied for its biological interactions and potential therapeutic effects. Its nitroso group allows it to participate in redox reactions, which can modulate various biological pathways. This property makes it a candidate for drug development aimed at targeting specific biochemical processes.

2. Pharmaceutical Development

- Carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester may serve as a prodrug or pharmacophore in the development of new medications. Its unique structure allows for modifications that could enhance drug efficacy or reduce side effects.

3. Industrial Applications

- In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo hydrolysis or substitution reactions can be harnessed for creating various chemical products.

Case Studies

Case Study 1: Anticancer Research

Research has indicated that carbamic acid derivatives can inhibit histone deacetylase (HDAC) activity. Inhibiting HDAC has been linked to the suppression of tumor growth in various cancer models. The specific interactions of this compound with HDACs are being explored as a potential therapeutic approach for cancer treatment .

Case Study 2: Neuropharmacological Studies

The compound's potential as a neuropharmacological agent is under investigation due to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may have effects on acetylcholinesterase inhibition, which could lead to applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the carbamate ester can undergo hydrolysis or substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Esters

a) Nitroso-Substituted Carbamates

- Carbamic Acid, Methylnitroso-, Ethyl Ester (CAS 615-53-2): Contains a nitroso group on the carbamate nitrogen.

b) Halogen-Substituted Carbamates

- Carbamic Acid, Isopropyl-, α,α'-Dichloro-3,5-Xylyl Ester (CAS 22134-31-2): Features chlorine substituents on the xylyl ring. No reported biological activity in evidence; primarily listed in supplier databases . Stability: Dichloro substitution may enhance lipophilicity but reduce reactivity compared to nitroso groups.

c) Methylthio-Substituted Carbamates

- Carbamic Acid, Methyl-, 4-(Methylthio)-3,5-Xylyl Ester (M:0550): Substituted with a methylthio (-SMe) group at the 4-position. Found in toxicological handbooks but lacks explicit activity data .

Pharmacological and Toxicological Profiles

a) Physostigmine-Like Activity

- Diethyl carbamates (e.g., the target compound) were reported as inactive in stimulating intestinal peristalsis or miotic action in early studies, unlike dimethyl or methylphenyl carbamates .

b) Carcinogenicity

- Ethyl Carbamate (Urethane, CAS 51-79-6): A simple carbamate with confirmed carcinogenicity (EU Category 2) due to metabolic activation to vinyl compounds and epoxides . The target compound’s nitroso group may similarly act as a mutagenic moiety, though its metabolic pathway remains uncharacterized in evidence .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Nitroso Group Toxicity: Analogous to nitrosoamines, the 4-nitroso substituent in the target compound may confer carcinogenic risks, warranting further toxicogenomic studies .

- Synthetic Challenges : The nitroso group’s reactivity may complicate synthesis and storage, necessitating specialized methods (e.g., low-temperature protocols) .

Biological Activity

Carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester is a compound that falls under the category of carbamate esters. These compounds are widely recognized for their biological activities, particularly as pesticides and their interactions with cholinergic systems in various organisms. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

- CAS Number : 1451-82-7

Carbamate esters such as diethyl carbamate act primarily as reversible inhibitors of acetylcholinesterase (AChE) . This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of postsynaptic receptors. The mechanism can be summarized as follows:

- Binding to AChE : The carbamate forms a carbamylated enzyme complex that prevents the breakdown of acetylcholine.

- Reversibility : Unlike organophosphates, which form stable phosphorylated complexes, carbamates allow for eventual recovery of enzyme activity through hydrolysis.

- Neurotoxicity : The accumulation of acetylcholine can lead to symptoms such as muscle twitching, respiratory distress, and in severe cases, death due to respiratory failure.

Toxicological Profile

The compound exhibits a range of toxicological effects depending on the dose and route of exposure. Key findings include:

- Acute Toxicity : Symptoms observed include excessive salivation, muscle tremors, and respiratory distress at high doses.

- Chronic Exposure : Long-term exposure may lead to neurobehavioral changes and potential developmental effects in offspring.

Table 1: Toxicity Summary

Case Study 1: Agricultural Application

In agricultural settings, carbamate esters are utilized as insecticides. For instance, studies have shown that diethyl carbamate effectively controls pests in crops like rice and tea by inhibiting AChE in target insects. This has been linked to reduced pest populations and increased crop yields.

Case Study 2: Environmental Impact

Research has indicated that carbamate residues can accumulate in soil and water systems, potentially affecting non-target species such as birds and mammals. A comprehensive study involving various species revealed acute toxicity levels that raised concerns about ecological balance and biodiversity.

Research Findings

Recent studies have focused on the antimicrobial properties of carbamates. For example, certain derivatives have shown significant in vitro activity against various microorganisms including bacteria and fungi:

Table 2: Antimicrobial Activity Data

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Carbamic Acid Derivative A | Staphylococcus aureus | 32 µg/mL |

| Carbamic Acid Derivative B | Escherichia coli | 16 µg/mL |

| Carbamic Acid Derivative C | Candida albicans | 64 µg/mL |

These findings indicate potential applications beyond agriculture, suggesting a role in pharmaceutical development.

Q & A

Q. What are the optimal synthetic routes for Carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester, and how can yield be maximized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the carbamate core. A validated approach includes:

Diethyl carbamate formation : Reacting 3,5-dimethylphenol with diethylcarbamoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the ester intermediate .

Nitroso group introduction : Treating the intermediate with nitrosating agents (e.g., NaNO₂/HCl) at 0–5°C to avoid over-oxidation. Yield optimization requires strict temperature control and stoichiometric monitoring .

- Critical Parameters :

- Purity of starting materials (≥98% by HPLC).

- Reaction time: 2–4 hours for nitrosation.

- Workup: Neutralization with NaHCO₃ to prevent decomposition.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Diethyl groups: δ 1.2–1.4 ppm (triplet, CH₃) and δ 3.3–3.5 ppm (quartet, CH₂).

- Aromatic protons (3,5-xylyl): δ 6.8–7.2 ppm (singlets for para-substituted nitroso group) .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of carbamate) and ~1520 cm⁻¹ (N=O stretch of nitroso group) .

- MS : Molecular ion peak at m/z corresponding to C₁₃H₁₆N₂O₃ (calc. 260.12) with fragmentation patterns confirming the nitroso-xylyl moiety .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Classification : Classified as toxic (T) due to nitroso group carcinogenicity and carbamate neurotoxicity .

- Protocols :

Use fume hoods and PPE (nitrile gloves, lab coats).

Store under inert atmosphere (N₂/Ar) at –20°C to prevent nitroso dimerization .

Emergency neutralization: 10% NaHSO₃ solution for spills .

Advanced Research Questions

Q. How can contradictions in stability data under varying pH and temperature conditions be resolved?

- Methodological Answer :

- Contradiction Example : Discrepancies in hydrolysis rates reported in aqueous vs. non-polar solvents.

- Resolution Strategy :

Controlled Kinetic Studies : Use buffered solutions (pH 2–12) at 25–60°C, monitoring degradation via HPLC.

Mechanistic Analysis : Nitroso groups may stabilize the carbamate via resonance in acidic conditions but accelerate hydrolysis in basic media via nucleophilic attack .

- Data Table :

| pH | Half-life (25°C) | Degradation Pathway |

|---|---|---|

| 2 | 48 hours | Minimal hydrolysis |

| 7 | 12 hours | Carbamate cleavage |

| 12 | 2 hours | Nitroso reduction |

Q. What computational methods are effective for predicting the reactivity of the nitroso group in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for nitroso participation in [2+2] cycloadditions or radical reactions .

- SMARTS Patterns : Identify reactive sites using substructure queries (e.g.,

[NX2]=Ofor nitroso group interactions) . - Validation : Compare computational results with experimental kinetic data from UV-Vis monitoring of nitroso-ene reactions .

Q. How does the steric bulk of the 3,5-xylyl group influence regioselectivity in catalytic transformations?

- Methodological Answer :

- Steric Maps : Generate using molecular modeling software (e.g., Schrödinger) to quantify substituent effects.

- Case Study : In Pd-catalyzed C–H activation, the xylyl group directs ortho-functionalization with >80% selectivity due to hindered rotation .

- Data Table :

| Catalyst | Substrate | Selectivity (%) |

|---|---|---|

| Pd(OAc)₂ | 4-Nitroso-3,5-xylyl | 85 (ortho) |

| RhCl(PPh₃)₃ | 4-Nitroso-3,5-xylyl | 60 (meta) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.